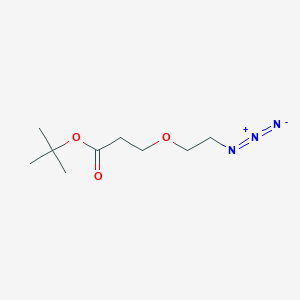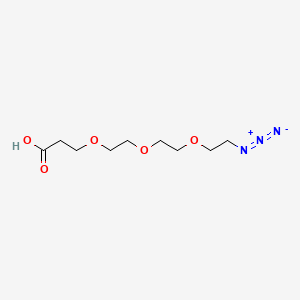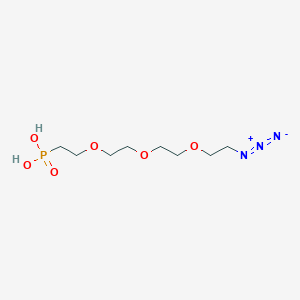
AZ-PFKFB3-67
Descripción general
Descripción
AZ PFKFB3 67 es un inhibidor potente y selectivo de la quinasa metabólica fosfofructoquinasa-2/fructosa-2,6-bisfosfatasa 3 (PFKFB3). Este compuesto ha sido estudiado ampliamente por su papel en la inhibición de la angiogénesis, el proceso de formación de nuevos vasos sanguíneos, independientemente de la inhibición de la glucólisis . PFKFB3 es una enzima reguladora clave en la vía glucolítica, lo que la convierte en un objetivo significativo para intervenciones terapéuticas en diversas enfermedades, incluido el cáncer .
Aplicaciones Científicas De Investigación
AZ PFKFB3 67 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la vía glucolítica y su regulación.
Biología: Investigado por sus efectos sobre el metabolismo celular y la angiogénesis.
Medicina: Explorado como un posible agente terapéutico para el tratamiento del cáncer debido a su capacidad para inhibir la angiogénesis.
Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a las vías metabólicas
Mecanismo De Acción
AZ PFKFB3 67 ejerce sus efectos inhibiendo la actividad de PFKFB3, una enzima clave en la vía glucolítica. Esta inhibición interrumpe la producción de fructosa-2,6-bisfosfato, un regulador crucial de la glucólisis. Al dirigirse a PFKFB3, AZ PFKFB3 67 reduce efectivamente el flujo glucolítico e inhibe la angiogénesis. El compuesto se une a PFKFB3 con alta afinidad, como se confirmó mediante calorimetría de titulación isotérmica .
Análisis Bioquímico
Biochemical Properties
AZ-PFKFB3-67 is a highly effective and selective inhibitor of the PFKFB3 enzyme, with IC50 values of 11, 159, and 1130 nM for PFKFB3, PFKFB2, and PFKFB1 respectively . PFKFB3 is a key enzyme in glycolysis, a process that cancer cells often rely on for energy. By inhibiting PFKFB3, this compound can disrupt this process and potentially hinder the growth and proliferation of cancer cells .
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit glycolysis in cancer cells, thereby reducing their proliferative rate . Additionally, it has been found to induce apoptosis in hematological cancer cell lines that are highly sensitive to S63845, an MCL-1 antagonist .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its inhibition of the PFKFB3 enzyme. This inhibition impairs glycolysis, leading to a decrease in the production of fructose-2,6-bisphosphate, a potent activator of glycolysis . This can result in a decrease in the energy supply available to cancer cells, thereby inhibiting their growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been reported to provoke a rapid decline in MCL-1-protein levels by inhibiting mTORC1-driven Mcl-1 translation
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For instance, it has been reported to significantly inhibit angiogenesis in vivo at low doses
Metabolic Pathways
This compound is involved in the glycolysis metabolic pathway through its inhibition of the PFKFB3 enzyme . This enzyme plays a crucial role in regulating the balance between the levels of fructose-6-phosphate and fructose-2,6-bisphosphate, which are key intermediates in the glycolysis pathway .
Subcellular Localization
Given its role as an inhibitor of the PFKFB3 enzyme, it is likely that it localizes to the cytoplasm where glycolysis takes place
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de AZ PFKFB3 67 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones posteriores en condiciones controladas. El compuesto se sintetiza típicamente mediante una serie de reacciones orgánicas, incluidas reacciones de sustitución nucleófila, condensación y ciclización. Las condiciones de reacción específicas, como la temperatura, el solvente y los catalizadores, se optimizan para lograr un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de AZ PFKFB3 67 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y equipos de calidad industrial para garantizar la calidad y la escalabilidad consistentes. El compuesto se purifica utilizando técnicas como la recristalización y la cromatografía para cumplir con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de Reacciones
AZ PFKFB3 67 sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro del compuesto.
Sustitución: Las reacciones de sustitución nucleófila y electrófila son comunes para modificar la estructura de AZ PFKFB3 67.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos. Las reacciones se llevan a cabo típicamente en condiciones controladas, como temperaturas y niveles de pH específicos, para garantizar el resultado deseado .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden dar como resultado análogos modificados de AZ PFKFB3 67 .
Comparación Con Compuestos Similares
Compuestos Similares
3PO: Otro inhibidor de PFKFB3, pero no se une a PFKFB3 tan eficazmente como AZ PFKFB3 67.
KAN0438757: Un inhibidor de PFKFB3 que induce la radiosensibilidad e inhibe la recombinación homóloga.
Unicidad
AZ PFKFB3 67 es único en su capacidad de inhibir la angiogénesis independientemente de la inhibición de la glucólisis. Este mecanismo de acción distintivo lo distingue de otros inhibidores de PFKFB3, lo que lo convierte en una herramienta valiosa para estudiar la angiogénesis y desarrollar nuevas estrategias terapéuticas .
Propiedades
IUPAC Name |
(2S)-N-[4-[3-cyano-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-16-23(17(2)34-30-16)15-31-14-18(13-27)22-12-21(9-10-25(22)31)33-20-7-5-19(6-8-20)29-26(32)24-4-3-11-28-24/h5-10,12,14,24,28H,3-4,11,15H2,1-2H3,(H,29,32)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIKFKQBWGMLCA-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)C5CCCN5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)[C@@H]5CCCN5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















